4-methyl-N-(6-(methylthio)pyridazin-3-yl)-2-phenylthiazole-5-carboxamide
Description
4-Methyl-N-(6-(methylthio)pyridazin-3-yl)-2-phenylthiazole-5-carboxamide is a thiazole-based carboxamide derivative characterized by a 2-phenylthiazole core substituted with a methyl group at position 4 and a carboxamide linker at position 3. The carboxamide nitrogen is further functionalized with a 6-(methylthio)pyridazin-3-yl group.
The synthesis of such compounds typically involves coupling substituted thiazole carboxylates with amines. For example, ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylates can be hydrolyzed to carboxylic acids and subsequently coupled with amines like 6-(methylthio)pyridazin-3-amine using classic coupling reagents (e.g., HATU or EDCI) .
Properties
IUPAC Name |
4-methyl-N-(6-methylsulfanylpyridazin-3-yl)-2-phenyl-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4OS2/c1-10-14(23-16(17-10)11-6-4-3-5-7-11)15(21)18-12-8-9-13(22-2)20-19-12/h3-9H,1-2H3,(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMXUITJWLMJQKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)NC3=NN=C(C=C3)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-methyl-N-(6-(methylthio)pyridazin-3-yl)-2-phenylthiazole-5-carboxamide is a thiazole derivative that has garnered attention due to its potential biological activities. Thiazole compounds are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article reviews the biological activity of this specific compound, synthesizing findings from various studies and highlighting its mechanisms of action, structure-activity relationships, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , and it contains a thiazole ring fused with a pyridazine moiety. The presence of the methylthio group enhances its lipophilicity, potentially influencing its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 304.37 g/mol |
| IUPAC Name | This compound |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
Anticancer Activity
Recent studies have indicated that thiazole derivatives exhibit significant anticancer properties. For instance, a study demonstrated that similar thiazole compounds can induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation through cell cycle arrest . The specific compound under review may share these mechanisms due to structural similarities.
Antimicrobial Properties
Thiazole derivatives have been reported to possess antimicrobial activities against various pathogens. Research indicates that compounds with thiazole rings can disrupt bacterial cell wall synthesis and inhibit key metabolic pathways . Given the structural features of this compound, it may exhibit similar antimicrobial efficacy.
Anti-inflammatory Effects
Thiazoles are also recognized for their anti-inflammatory properties. The compound's ability to inhibit pro-inflammatory cytokines could be attributed to its interaction with signaling pathways such as NF-kB and MAPK. This suggests potential therapeutic applications in treating inflammatory diseases.
The biological activity of this compound likely involves multiple mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer progression and inflammation.
- Receptor Interaction : It might interact with various receptors, modulating signaling pathways that lead to apoptosis or anti-inflammatory responses.
- Oxidative Stress Modulation : By scavenging free radicals, the compound could reduce oxidative stress, contributing to its protective effects against cellular damage.
Case Studies
- In Vitro Studies : A series of experiments conducted on cancer cell lines showed that thiazole derivatives led to a significant reduction in cell viability at concentrations as low as 10 µM. The mechanism was linked to the induction of apoptosis through mitochondrial pathways .
- Animal Models : In vivo studies involving murine models of inflammation demonstrated that administration of thiazole derivatives resulted in reduced edema and lower levels of inflammatory markers such as TNF-alpha and IL-6 .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
Below is a comparative analysis of 4-methyl-N-(6-(methylthio)pyridazin-3-yl)-2-phenylthiazole-5-carboxamide with related thiazole carboxamides, focusing on structural variations, synthetic pathways, and biological activities:
Key Differences and Structure-Activity Relationships (SAR)
Substituent Effects on Bioactivity :
- The 6-(methylthio)pyridazin-3-yl group in the target compound introduces a sulfur-containing heterocycle, which may enhance solubility or modulate target binding compared to simpler aryl substituents (e.g., phenyl or pyridinyl in ).
- Analogs with hydrazinecarbothioamide substituents (e.g., compound 3 in ) demonstrate potent anticancer activity against HepG-2 cells (IC₅₀ = 1.61 µg/mL), suggesting that electron-withdrawing groups (e.g., thiourea) may improve cytotoxicity.
- Chlorinated derivatives, such as the dichlorophenyl-pyrimidine analogue in , likely exhibit altered pharmacokinetic profiles due to increased lipophilicity, though biological data are lacking.
Synthetic Flexibility :
- The target compound’s synthesis shares similarities with other thiazole carboxamides, particularly in the hydrolysis of ethyl carboxylates to carboxylic acids and subsequent amine coupling . However, the use of 6-(methylthio)pyridazin-3-amine as the amine component introduces a unique synthetic challenge due to the reactivity of the methylthio group.
- Conversely, hydrazide-derived analogs (e.g., compound 3 in ) highlight divergent applications in cytotoxic agent development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
